2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine 2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18336665
InChI: InChI=1S/C14H11FN2O/c1-18-10-6-7-14-16-13(9-17(14)8-10)11-4-2-3-5-12(11)15/h2-9H,1H3
SMILES:
Molecular Formula: C14H11FN2O
Molecular Weight: 242.25 g/mol

2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC18336665

Molecular Formula: C14H11FN2O

Molecular Weight: 242.25 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine -

Specification

Molecular Formula C14H11FN2O
Molecular Weight 242.25 g/mol
IUPAC Name 2-(2-fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C14H11FN2O/c1-18-10-6-7-14-16-13(9-17(14)8-10)11-4-2-3-5-12(11)15/h2-9H,1H3
Standard InChI Key IFEIHPIDERAHJU-UHFFFAOYSA-N
Canonical SMILES COC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3F

Introduction

Structural and Molecular Characteristics

2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine features a bicyclic imidazo[1,2-a]pyridine scaffold fused with a 2-fluorophenyl group at position 2 and a methoxy substituent at position 6 (Figure 1). Its molecular formula, C₁₄H₁₁FN₂O, corresponds to a molecular weight of 242.25 g/mol. Key identifiers include:

  • IUPAC Name: 2-(2-fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine

  • Canonical SMILES: COC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3F

  • InChIKey: IFEIHPIDERAHJU-UHFFFAOYSA-N

The fluorine atom’s electronegativity and the methoxy group’s electron-donating properties influence the compound’s electronic distribution, potentially enhancing binding interactions in biological systems .

Synthetic Methodologies

Advanced Synthetic Strategies

Recent innovations prioritize efficiency and sustainability:

  • Microwave-Assisted Synthesis: Microwave irradiation reduces reaction times to 15–30 minutes, achieving yields >85% by enhancing molecular collisions.

  • Ultrasound Irradiation: A solvent-free protocol using iodine and ionic liquid catalysts (e.g., [BMIM]BF₄) under ultrasound (35°C, 2.5 hours) yields 82% product . Post-treatment with K₂CO₃ (4 equiv.) further optimizes purity (Table 1) .

Table 1: Base Optimization for Post-Treatment in Ultrasound Synthesis

BaseEquivalentsYield (%)
NaOH1.053
K₂CO₃4.082

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound’s logP value (estimated at 2.8) suggests moderate lipophilicity, favoring blood-brain barrier penetration. Stability studies indicate degradation <5% under ambient conditions over 6 months.

Biological Activities and Applications

Structure-Activity Relationships (SAR)

  • Fluorine Position: Ortho-fluorine enhances metabolic stability vs. para-substituted analogs .

  • Methoxy Group: Electron-donating groups at position 6 improve solubility and target engagement.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator